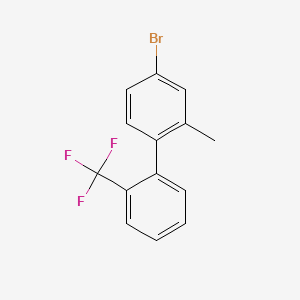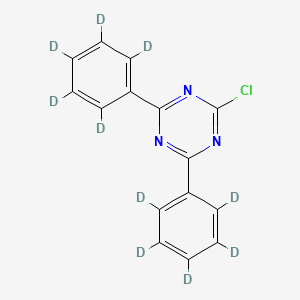
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two phenyl-d5 groups attached to the triazine ring. The phenyl-d5 groups indicate that the phenyl rings are deuterated, meaning they contain deuterium (a stable isotope of hydrogen) instead of regular hydrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and deuterated benzene (phenyl-d5).
Nucleophilic Substitution: The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by phenyl-d5 groups. This is usually achieved by reacting cyanuric chloride with phenyl-d5 in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common for triazines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Formation of substituted triazines with various functional groups replacing the chlorine atom.
Hydrolysis: Breakdown products such as amines, carboxylic acids, or other small molecules depending on the reaction conditions.
科学研究应用
2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine involves its interaction with molecular targets such as enzymes, proteins, or nucleic acids. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine, commonly used in organic synthesis.
2,4-Diamino-6-chloro-1,3,5-triazine: Another triazine derivative with different functional groups, used in herbicides and pharmaceuticals.
2,4,6-Tri(phenyl)-1,3,5-triazine: A similar compound with phenyl groups instead of phenyl-d5, used in materials science and catalysis.
Uniqueness
This compound is unique due to the presence of deuterated phenyl groups, which can provide insights into reaction mechanisms and molecular interactions through isotopic labeling. This makes it a valuable tool in research applications where precise tracking of molecular changes is required.
属性
分子式 |
C15H10ClN3 |
|---|---|
分子量 |
277.77 g/mol |
IUPAC 名称 |
2-chloro-4,6-bis(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C15H10ClN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI 键 |
DDGPPAMADXTGTN-LHNTUAQVSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


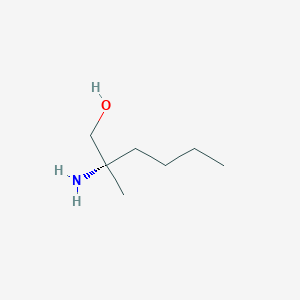
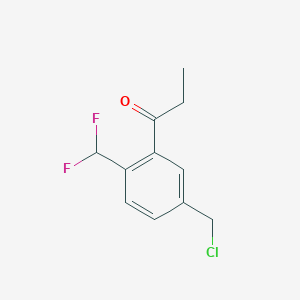
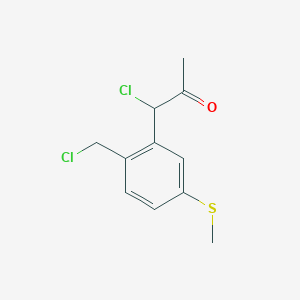
![3-(2-Oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14041648.png)
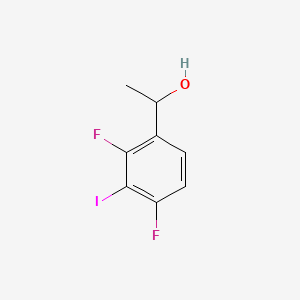

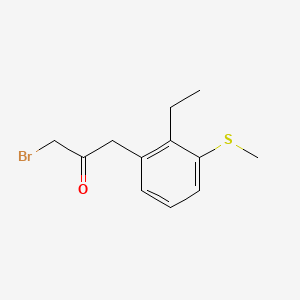
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(cyanomethyl)-](/img/structure/B14041668.png)
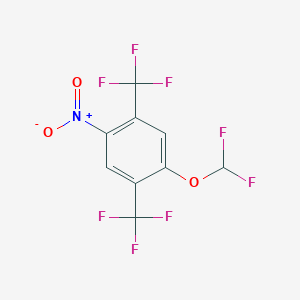
![2,4-dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14041671.png)
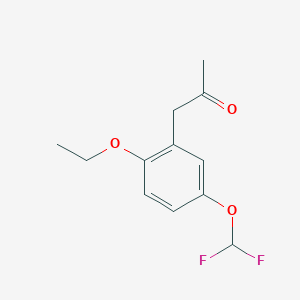

![((2R,3S,4S,5R)-5-(5-Amino-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)-4-(benzoyloxy)-3-fluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14041690.png)
